[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate
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Overview
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate is a triglyceride, a type of lipid molecule composed of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . Triglycerides are essential components of human adipose tissue and play a crucial role in energy storage and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate involves the esterification of glycerol with three specific fatty acids: hexadec-9-enoic acid (16:1(9Z)), octadeca-9,12-dienoic acid (18:2(9Z,12Z)), and icosanoic acid (20:0) . The reaction typically occurs under acidic or basic conditions, with catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of triglycerides like this compound often involves the use of enzymatic methods, utilizing lipases to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the fatty acids and glycerol.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of fatty acid chains with other alcohols or fatty acids, often catalyzed by lipases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Lipases or chemical catalysts like sodium methoxide are commonly used.
Major Products
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Hydrolysis: Glycerol and free fatty acids.
Transesterification: Modified triglycerides with different fatty acid compositions.
Scientific Research Applications
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate has various scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its involvement in metabolic disorders, such as cardiovascular diseases and diabetes.
Industry: Utilized in the production of biofuels and as a component in cosmetic formulations.
Mechanism of Action
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate exerts its effects primarily through its role in energy storage and metabolism. It is hydrolyzed by lipases to release glycerol and free fatty acids, which are then utilized in various metabolic pathways. The compound is involved in the de novo triacylglycerol biosynthesis pathway, contributing to the formation of lipid droplets in adipose tissue.
Comparison with Similar Compounds
Similar Compounds
TG(160/181(9Z)/182(9Z,12Z))[iso6]: Another triglyceride with a similar structure but different fatty acid composition.
TG(161(9Z)/180/182(9Z,12Z))[iso6]: Contains a saturated fatty acid (18:0) instead of the 20:0 fatty acid.
Uniqueness
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and solubility. This unique composition also affects its biological functions and applications in research and industry.
Properties
Molecular Formula |
C57H104O6 |
---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20-21,24,26,29,54H,4-16,18-19,22-23,25,27-28,30-53H2,1-3H3/b20-17-,24-21-,29-26-/t54-/m1/s1 |
InChI Key |
MSQBYCWSXAUJHK-YNTROPROSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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